N-Methyl-4-(dimethylamino)benzylamine dihydrochloride

Description

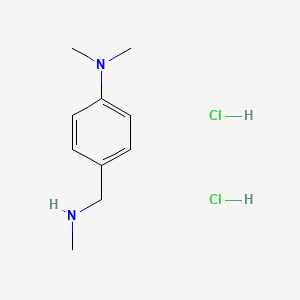

Chemical Structure and Properties N-Methyl-4-(dimethylamino)benzylamine dihydrochloride (CAS: 1186663-15-9) is a benzylamine derivative with a dimethylamino group at the para position of the benzene ring and a methyl group attached to the amine. Its molecular formula is C₁₀H₁₇Cl₂N₂ (MW: 200.71), distinguishing it from simpler benzylamine derivatives . The compound is typically supplied as a crystalline solid, stable at -20°C for ≥5 years, and is used in pharmaceutical research and organic synthesis .

Properties

IUPAC Name |

N,N-dimethyl-4-(methylaminomethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;;/h4-7,11H,8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZRYJHGPYURMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride can be synthesized through several methods. One common approach involves the reductive amination of 4-(dimethylamino)benzaldehyde with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(dimethylamino)benzylamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for monoamine oxidase enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

4-(Dimethylamino)benzylamine Dihydrochloride

- Molecular Formula : C₉H₁₅Cl₂N₂ (MW: 198.14)

- Key Differences : Lacks the N-methyl group present in the target compound. This structural variation reduces steric hindrance and alters solubility.

- Applications : Used in photomicellar catalysis for amide synthesis (e.g., reacting with abietic acid to form phenanthrene carboxamides) .

- Reactivity : The absence of the N-methyl group may enhance nucleophilicity in certain reactions compared to the methylated derivative .

| Property | N-Methyl-4-(dimethylamino)benzylamine Dihydrochloride | 4-(Dimethylamino)benzylamine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₇Cl₂N₂ | C₉H₁₅Cl₂N₂ |

| Molecular Weight | 200.71 | 198.14 |

| Substituents | N-Methyl, para-dimethylamino | Para-dimethylamino |

| Key Applications | Pharmaceutical intermediates, catalysis | Amide synthesis, polymer chemistry |

2-(Dimethylamino)benzylamine

- Synthesis : Produced via nucleophilic aromatic substitution of 2-chlorobenzonitrile with LiBH₄NMe₂, yielding a 70:30 mixture with 2-chlorobenzylamine .

- Key Differences: The dimethylamino group is at the ortho position, leading to steric hindrance and reduced electronic effects compared to the para-substituted target compound.

- Reactivity : Ortho-substitution may hinder participation in reactions requiring planar transition states (e.g., SNAr), making it less favorable in some syntheses .

4-Dimethylamino-N-benzylcathinone Dihydrochloride

- Molecular Formula : C₁₈H₂₂N₂O·2HCl (MW: 355.3)

- Key Differences: Incorporates a cathinone backbone (propanone group) and a benzyl substituent. The ketone group introduces redox activity absent in the target compound.

- Applications : Used as a reference standard in forensic and pharmacological studies due to its stimulant properties .

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

- Functional Groups : Ethyl ester (benzoate) vs. methacrylate.

- Reactivity in Polymerization: Ethyl 4-(dimethylamino)benzoate exhibits higher degree of conversion (DC) in resin cements (72% vs. 62% for methacrylate) due to superior electron-donating capacity .

- Physical Properties : Benzoate derivatives show better mechanical strength in polymers, while methacrylates benefit from co-initiators like DPI .

Biological Activity

N-Methyl-4-(dimethylamino)benzylamine dihydrochloride is a chemical compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of approximately 200.71 g/mol. The compound features a benzylamine core with methyl and dimethylamino substitutions, enhancing its solubility and stability as a hydrochloride salt.

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders or enhancing cognitive functions. The compound has been studied for its effects on various biological systems, revealing insights into its pharmacokinetics and possible drug-drug interactions.

Biological Activities

1. Neuropharmacological Effects

- The compound has shown promise in modulating neurotransmitter levels, which could be beneficial in managing conditions like depression and anxiety.

- Studies have indicated that it may enhance cognitive functions by acting on serotonin and dopamine receptors.

2. Antimicrobial Activity

- Preliminary investigations have suggested that this compound exhibits antibacterial properties against various pathogens.

- Comparative studies with structurally similar compounds have highlighted its unique efficacy against certain bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values are yet to be fully established .

3. Anticancer Potential

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | CHClN | Hydrochloride salt enhances solubility | Neuropharmacological effects |

| 4-Dimethylaminobenzylamine | CHN | Lacks methyl substitution on nitrogen | Moderate antibacterial activity |

| N,N-Dimethyl-4-(methylamino)aniline | CHN | Contains two dimethyl groups without hydrochloride | Limited neuropharmacological effects |

| 4-(Dimethylamino)benzylamine dihydrochloride | CHClN | Different number of chlorine atoms | Comparable antimicrobial activity |

The unique combination of functional groups in this compound may influence its solubility, stability, and overall biological activity compared to these structurally similar compounds.

Case Studies

Several case studies have provided insights into the pharmacological potential of compounds related to this compound:

- Neuropharmacology Study : A study investigating the effects of related compounds on serotonin levels demonstrated significant alterations in neurotransmitter dynamics, suggesting therapeutic potential for mood disorders.

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of piperidine derivatives showed promising results against Gram-positive bacteria, indicating that structural modifications could lead to enhanced efficacy.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-4-(dimethylamino)benzylamine dihydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination between an aldehyde intermediate and 4-(dimethylamino)benzylamine dihydrochloride. Key steps include:

- Knoevenagel condensation of phenylacetaldehyde with diethyl malonate using piperidine and acetic acid in refluxing toluene .

- Conjugate addition with Grignard reagents (e.g., organocopper reagents) under CuCl catalysis to form the Michael adduct .

- Reductive amination with NaBH₃CN or similar agents in polar solvents (e.g., methanol) to yield the secondary amine, followed by dihydrochloride salt formation .

Optimization Tips : Monitor pH during salt formation to avoid over-protonation, and use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N-CH₃) and benzylamine backbone. Aromatic protons appear as distinct multiplets (δ ~6.5–7.5 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis. Retention times should be calibrated against reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z corresponding to the molecular formula (C₁₀H₁₆N₂·2HCl, calc. 231.1) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Exposure Mitigation : Use fume hoods for synthesis steps involving volatile amines. In case of skin contact, rinse immediately with water for ≥15 minutes .

- Waste Disposal : Neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Impurity Profiles : Quantify byproducts (e.g., unreacted aldehyde) via LC-MS and correlate with bioassay results .

- Assay Conditions : Validate buffer systems (e.g., PBS vs. Tris-HCl) and pH effects on compound solubility/ionization .

- Cell Line Variability : Use isogenic cell lines to control for genetic drift in cytotoxicity studies .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model the electron density of the dimethylamino group to predict nucleophilic reactivity at the benzylamine site .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to optimize reaction kinetics for derivatization .

- QSAR Models : Correlate Hammett σ values of substituents with reaction rates in conjugate additions .

Q. How should pharmacokinetic (PK) studies be designed to evaluate this compound’s metabolic stability?

- In Vitro Hepatic Clearance : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Include NADPH for CYP450 activity .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions; adjust dosing regimens based on >90% binding .

- Metabolite Identification : Employ high-resolution MSⁿ to detect phase I/II metabolites (e.g., N-demethylation products) .

Q. What strategies improve the compound’s selectivity in targeting amine-binding enzymes?

- Structural Analog Synthesis : Introduce steric hindrance (e.g., methyl groups) near the dimethylamino moiety to reduce off-target binding .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to prioritize analogs with favorable ΔG values .

- Crystallography : Co-crystallize with target enzymes (e.g., monoamine oxidases) to guide rational design .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.